Product packaging for Oxotremorine (sesquifumarate)(Cat. No.:)

Oxotremorine (sesquifumarate)

Cat. No.: B10824289
M. Wt: 778.8 g/mol
InChI Key: YLQYQQFUJKHHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery as a Muscarinic Agent

The journey of oxotremorine (B1194727) in biomedical research began with the quest to understand the physiological effects of acetylcholine (B1216132), a key neurotransmitter. Early investigations into the cholinergic system were often hampered by the rapid degradation of acetylcholine by cholinesterases. This necessitated the development of more stable compounds that could mimic the actions of acetylcholine at its receptors. Oxotremorine emerged from this line of inquiry as a powerful synthetic agonist of muscarinic acetylcholine receptors (mAChRs). taylorandfrancis.com Its ability to cross the blood-brain barrier, a property not shared by its N-methyl quaternary derivative, oxotremorine-M, made it particularly valuable for studying the central effects of muscarinic receptor activation. taylorandfrancis.com

Evolution of its Role in Cholinergic Neuropharmacology Research

Initially recognized for its ability to induce Parkinson's-like symptoms such as tremors and ataxia in animal models, oxotremorine quickly became a standard tool for investigating the role of the cholinergic system in motor control. taylorandfrancis.com This application provided a valuable model for studying Parkinson's disease and screening potential therapeutic agents. biomol.com Over time, its use expanded significantly as researchers began to explore the diverse functions of muscarinic receptors in various physiological processes.

Its non-selective nature, meaning it acts on multiple subtypes of muscarinic receptors (M1-M5), allowed for broad investigations into cholinergic signaling. biomol.compnas.org This characteristic proved crucial in initial studies to map the general functions of the muscarinic system before more subtype-selective agents became available. For instance, studies using oxotremorine helped to establish the involvement of muscarinic receptors in pain perception, temperature regulation, and salivation. biomol.compnas.org

Fundamental Contributions to Muscarinic Receptor System Understanding

The use of oxotremorine has been fundamental in elucidating the distinct roles of the five muscarinic receptor subtypes. By observing the physiological and behavioral effects of oxotremorine in normal animals and then in genetically modified mice lacking specific muscarinic receptor subtypes (knock-out mice), researchers have been able to attribute specific functions to each receptor.

One of the most significant contributions of oxotremorine has been in dissecting the complex interplay between the cholinergic and dopaminergic systems in the brain, particularly within the striatum, a region critical for motor control. nih.gov Studies using oxotremorine in M1-M5 receptor knock-out mice revealed that multiple mAChR subtypes are involved in modulating dopamine (B1211576) release. nih.gov Specifically, these studies demonstrated that oxotremorine-mediated potentiation of dopamine release was abolished in M4 receptor knock-out mice, indicating a key role for this subtype. nih.gov Conversely, the effect was significantly increased in M3 receptor-deficient mice and reduced in M5 receptor knock-out mice, highlighting the complex and sometimes opposing roles of different muscarinic receptor subtypes. nih.gov

Furthermore, research with oxotremorine has shed light on the mechanisms underlying various centrally mediated functions. For example, oxotremorine-induced analgesia and tremor have been decisively linked to the M2 receptor subtype. pnas.org These findings have been instrumental in building a functional map of the muscarinic receptor system, providing a foundation for the development of more targeted therapeutic strategies for a range of neurological and psychiatric disorders.

Detailed Research Findings

The application of oxotremorine in various experimental models has yielded a wealth of data, contributing significantly to our understanding of cholinergic pharmacology.

Effects on Neurotransmitter Release and Neuronal Activity

Dopamine Release: In studies on striatal slices from wild-type mice, oxotremorine was shown to cause a concentration-dependent increase in potassium-stimulated dopamine release by up to 60%. nih.gov This effect was absent in M4 receptor knockout mice, demonstrating the critical role of the M4 subtype in this process. nih.gov

Acetylcholine Release: At a concentration of 10 µM, oxotremorine inhibits the release of acetylcholine in rat cerebral cortical slices. biomol.com This inhibitory effect can be reversed by the non-selective muscarinic antagonist atropine. biomol.com

Behavioral and Physiological Effects in Animal Models

Repetitive Behaviors: In the BTBR T+ tf/J mouse model of autism, oxotremorine significantly reduced repetitive behaviors such as marble burying and self-grooming. frontiersin.org

Analgesia: Oxotremorine has been shown to induce analgesia in the hot plate test in mice. biomol.com

Cataplexy: In narcoleptic canines, bilateral perfusion of oxotremorine in the basal forebrain increased cataplexy, suggesting the involvement of M2 muscarinic receptors in this phenomenon. ucla.edu

Cellular and Molecular Effects

Neuroprotection: In a cellular model of Alzheimer's disease using SH-SY5Y neuroblastoma cells, treatment with Oxotremorine-M enhanced cell survival, increased neurite length, and counteracted DNA fragmentation induced by amyloid-β peptide. nih.govnih.govresearchgate.net It also blocked oxidative stress and mitochondrial impairment. nih.govnih.govresearchgate.net

Inflammatory Response: In human memory T helper cells, the pro-inflammatory effects of oxotremorine-M, such as enhanced IFN-γ and IL-17A production, were blocked by the M3R antagonist J104129, indicating a role for the M3 receptor in modulating immune responses. oup.com

Interactive Data Tables

Table 1: Chemical Properties of Oxotremorine Sesquifumarate

PropertyValueSource
Molecular Formula C12H18N2O · 1.5C4H4O4 biomol.comsigmaaldrich.com
Molecular Weight 380.39 g/mol (anhydrous basis) sigmaaldrich.com
CAS Number 17360-35-9 biomol.comsigmaaldrich.comchemsrc.comchemicalbook.com
Melting Point 102-105 °C chemsrc.comchemicalbook.com
Solubility in Water >10 mg/mL sigmaaldrich.com

Table 2: Research Findings on Oxotremorine's Effects

Research AreaFindingModel SystemSource
Neurotransmitter Modulation Potentiates stimulated dopamine release in the striatum.Mouse striatal slices nih.gov
Behavioral Pharmacology Reduces repetitive behaviors.BTBR T+ tf/J mice frontiersin.org
Cellular Neurobiology Neuroprotective against amyloid-β induced toxicity.SH-SY5Y cells nih.govnih.govresearchgate.net
Immunology Modulates cytokine secretion in T helper cells.Human memory T helper cells oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H50N4O15 B10824289 Oxotremorine (sesquifumarate)

Properties

Molecular Formula

C36H50N4O15

Molecular Weight

778.8 g/mol

IUPAC Name

but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one;hydrate

InChI

InChI=1S/2C12H18N2O.3C4H4O4.H2O/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*5-3(6)1-2-4(7)8;/h2*1-2,5-11H2;3*1-2H,(H,5,6)(H,7,8);1H2

InChI Key

YLQYQQFUJKHHQA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.O

Origin of Product

United States

Mechanistic Pharmacology of Oxotremorine

Muscarinic Acetylcholine (B1216132) Receptor Agonism

Oxotremorine (B1194727) functions by directly stimulating muscarinic acetylcholine receptors (mAChRs), which are a family of G protein-coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system. youtube.comfrontiersin.orgresearchgate.net It mimics the action of the endogenous neurotransmitter, acetylcholine, at these sites. youtube.comnih.gov The activation of mAChRs by an agonist like oxotremorine initiates a cascade of intracellular signaling events, the nature of which depends on the specific receptor subtype (M1-M5) and the G protein to which it is coupled. nih.govrsc.org

Non-Selective Orthosteric Activation

Oxotremorine is classified as a non-selective, orthosteric agonist of muscarinic receptors. taylorandfrancis.comnih.govcuni.cz "Orthosteric" signifies that it binds to the same primary, highly conserved site on the receptor as acetylcholine. nih.govmedscape.com This is in contrast to allosteric modulators, which bind to a different, topographically distinct site on the receptor. medscape.com Studies have confirmed that oxotremorine's action is direct upon the muscarinic receptors and not due to an indirect effect like promoting acetylcholine release. nih.gov

The term "non-selective" indicates that oxotremorine does not show significant preference for any single muscarinic receptor subtype (M1-M5), binding to and activating all five with broadly similar affinity. frontiersin.orgfrontiersin.org While some literature may refer to it as M1-selective, comprehensive binding and functional studies have demonstrated its activity across the receptor family. frontiersin.orgfrontiersin.orgcaymanchem.com This lack of selectivity is a common characteristic of many classical orthosteric muscarinic ligands due to the high degree of conservation in the acetylcholine binding pocket across subtypes. frontiersin.orgmedscape.com

Affinity and Efficacy Profiling across Receptor Subtypes (M1-M5)

The interaction of oxotremorine with each muscarinic receptor subtype can be quantified by its affinity (the strength of binding, often expressed as the inhibition constant, Ki) and its efficacy (the ability to produce a biological response upon binding, often measured by EC50 and Emax values). Oxotremorine generally acts as a full agonist at M1, M2, and M4 receptors and can behave as either a full or partial agonist at the M3 receptor. guidetopharmacology.orgresearchgate.net

One study determined the binding affinity of oxotremorine for human M1, M2, M3, and M4 receptors, yielding the Ki values presented in the table below. caymanchem.com

Receptor SubtypeBinding Affinity (Ki) in µM
M13.31
M29.33
M35.24
M47.08
Data sourced from a study on human cloned muscarinic receptors. caymanchem.com

Functional efficacy, measured as the concentration required to elicit a half-maximal response (EC50), has also been characterized for the related compound oxotremorine-M.

Mouse TissueReceptor PredominanceEC50 in µM
Wild-TypeM1, M2, M30.36
M2 KnockoutM1, M30.52
M3 KnockoutM1, M21.62
M2/M3 KnockoutM11.48
Data from a study measuring phosphoinositide response in mouse urinary bladder. medchemexpress.com

The M1 receptor is primarily coupled to Gq/11 proteins, which activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate and an increase in intracellular calcium. rsc.org Oxotremorine acts as an agonist at M1 receptors, initiating this signaling cascade. nih.govcuni.cz Studies using both classical (like oxotremorine) and atypical agonists have shown that they activate M1 receptors through a common molecular switch involving specific amino acid residues, such as D71 in the second transmembrane helix. nih.gov In the human eye, autoradiography studies using radiolabeled oxotremorine did not show significant localization to the iris or ciliary epithelium, where M1 receptors are present, but did bind to the longitudinal ciliary muscle. bmj.com

M2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. nih.govjneurosci.org Oxotremorine is a potent agonist at M2 receptors. nih.gov A crucial function of the M2 subtype is its role as a presynaptic autoreceptor on cholinergic neurons. jneurosci.orgcas.cz Activation of these autoreceptors by acetylcholine or an agonist like oxotremorine provides a negative feedback mechanism, inhibiting further acetylcholine release. jneurosci.orgpnas.orgfrontiersin.org Studies on brain slices from knockout mice have directly demonstrated that the M2 receptor is the predominant muscarinic autoreceptor in the hippocampus and cerebral cortex. jneurosci.org At the neuromuscular junction, M2 autoreceptors also mediate an inhibitory effect on acetylcholine release. frontiersin.orgnih.gov

Similar to M1 receptors, M3 receptors are coupled to Gq proteins and activate the phospholipase C pathway. nih.govwikipedia.org They are widely expressed in smooth muscles and glands. wikipedia.org Oxotremorine activates M3 receptors, though its efficacy can vary, with some studies classifying it as a full agonist and others as a partial agonist in different tissue preparations and assays. guidetopharmacology.org In guinea pig colon, the contractile response to oxotremorine-M is mediated by M3 receptors under standard conditions. nih.gov Research also indicates that the M3 receptor can interact with multiple G protein families, including Gq, Gi, and Gs, and the relative potency of agonists like oxotremorine-M is preserved across these signaling pathways. nih.gov

Like M2 receptors, M4 receptors are coupled to Gi/o proteins and their activation inhibits adenylyl cyclase, reducing cAMP production. nih.govjneurosci.orgcas.cz Oxotremorine acts as an agonist at M4 receptors, though with a somewhat lower binding potency compared to M2 receptors in some systems. nih.gov In the striatum, the M4 receptor, rather than the M2 receptor, functions as the primary inhibitory muscarinic autoreceptor, controlling acetylcholine release. jneurosci.orgcas.cz This was confirmed in studies where oxotremorine's ability to inhibit acetylcholine release was retained in striatal tissue from M2 receptor knockout mice but abolished in M2/M4 double knockout mice. jneurosci.org Furthermore, CaMKIIα can interact with the M4 receptor to potentiate its signaling efficacy in striatal neurons. nih.gov

M5 Receptor Interactions

Oxotremorine, a potent muscarinic acetylcholine receptor agonist, demonstrates significant interactions with the M5 receptor subtype. The M5 receptor, a member of the G protein-coupled receptor (GPCR) family, is notably expressed in the central nervous system, particularly on dopamine (B1211576) neuron terminals within the dorsal and ventral striatum. innoprot.com Activation of M5 receptors potentiates the release of dopamine. innoprot.com Studies utilizing oxotremorine have been instrumental in elucidating the functional role of the M5 receptor. For instance, research has shown that M5 receptors can potentiate dopamine transmission by acting directly on the terminals within the nucleus accumbens. biorxiv.org

In experimental models, the non-selective muscarinic agonist oxotremorine has been used to reveal unique concentration-response curves for M5-dependent potentiation of dopamine transmission. biorxiv.org While M5 receptors are less efficiently coupled to phospholipase C compared to M1 and M3 receptors, some partial agonists, including oxotremorine, have shown greater efficacy in activating M5 receptors. nih.gov This suggests that the M5 receptor may utilize different G-proteins or phospholipase C isoforms to stimulate phosphoinositide hydrolysis. nih.gov Some research has characterized oxotremorine as a partial agonist at the M5 receptor. guidetopharmacology.org Furthermore, in human embryonic kidney (HEK) cells expressing the M5 receptor, oxotremorine has been used to validate cell lines by measuring changes in cytosolic calcium concentration upon activation. innoprot.com

Receptor Binding Kinetics and Equilibria

The interaction of oxotremorine with muscarinic receptors is characterized by specific binding kinetics and equilibria that distinguish it from other agonists and antagonists. The study of these kinetics provides insight into the molecular mechanisms of receptor activation.

Muscarinic receptors can exist in different affinity states for agonists. The high-affinity state is associated with the coupling of the receptor to a G protein. The radiolabeled analogue, [3H]Oxotremorine-M, is a key tool for studying this high-affinity state of muscarinic receptors. taylorandfrancis.com Its binding is indicative of the receptor being in a conformation that is receptive to agonist-mediated signaling. Displacement of [3H]Oxotremorine-M by an unlabeled compound with high affinity is a strong indicator of that compound's potent full agonist activity. taylorandfrancis.com

Kinetic binding studies have observed that the association of oxotremorine-M with the receptor shows a single kinetic phase. annualreviews.org In studies on postmortem human temporal cortex from individuals with Alzheimer's disease, the binding of oxotremorine was best described by a single-state model, in contrast to other agonists like carbachol (B1668302) and acetylcholine, which were better fit by a two-affinity state model (high and low). nih.gov This suggests that the loss of high-affinity agonist binding at the M1 receptor in Alzheimer's disease is dependent on the specific agonist being studied. nih.gov

Competition binding assays are fundamental in determining the affinity and efficacy of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from its receptor. perceptive.comnih.gov In the context of muscarinic receptors, radioligands such as the antagonist [3H]-N-methylscopolamine (NMS) and the agonist [3H]-oxotremorine M (Oxo-M) are commonly employed. nih.gov

The ratio of a compound's affinity for displacing [3H]NMS versus [3H]Oxo-M (the NMS/Oxo-M ratio) serves as a valuable index of its efficacy at cortical muscarinic receptors. nih.gov Full agonists demonstrate a very high ratio, while antagonists have a ratio close to one. taylorandfrancis.com Compounds with partial agonist activity exhibit intermediate ratios. nih.gov Oxotremorine, in these studies, was part of a group of compounds with high NMS/Oxo-M ratios, ranging from 500 to 1400, which is predictive of its ability to stimulate phosphatidyl-inositol turnover. nih.gov

Table 1: NMS/Oxo-M Ratios and Efficacy of Various Muscarinic Ligands

This table illustrates the relationship between the ratio of affinity constants (Ki) for displacing [³H]NMS and [³H]Oxo-M and the functional efficacy of the compounds at muscarinic receptors in the rat cerebral cortex. Data is compiled from findings reported by Freedman et al. (1988). taylorandfrancis.comnih.gov

CompoundLigand TypeNMS/Oxo-M RatioPredicted Efficacy
CarbacholFull Agonist> 4000High
MuscarineFull Agonist> 4000High
OxotremorineAgonist500 - 1400High
PilocarpinePartial Agonist100 - 150Intermediate
RS86Partial Agonist100 - 150Intermediate
AtropineAntagonist~ 1Low / None
PirenzepineAntagonist~ 1Low / None

High-Affinity State Characterization

Intracellular Signaling Pathways Activated by Muscarinic Receptor Stimulation

The binding of oxotremorine to muscarinic receptors initiates a cascade of intracellular events, primarily mediated by G proteins. These signaling pathways ultimately lead to the physiological response of the cell.

Muscarinic acetylcholine receptors, including the subtypes M1, M3, and M5 that oxotremorine interacts with, are coupled to G proteins to transduce the signal across the cell membrane. nih.govfrontiersin.org The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins. frontiersin.orgnih.gov Upon agonist binding, the receptor activates the Gq/11 protein, which in turn stimulates its downstream effector enzymes. frontiersin.org

Studies have shown that oxotremorine is capable of activating Gαq/11-dependent signaling pathways. nih.gov In some cellular contexts, oxotremorine has been described as a Gαq-biased ligand. frontiersin.org For example, at the M1 muscarinic receptor, orthosteric agonists like oxotremorine-M were found to cause significant enhancements in [35S]GTPγS binding to Gαq/11 subunits. nih.gov This activation profile highlights the role of oxotremorine in initiating signaling through this specific G protein family.

A primary consequence of Gq/11 protein activation by muscarinic receptors is the stimulation of phospholipase C (PLC). annualreviews.orgnih.gov Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). annualreviews.org

The generation of these second messengers is a key part of the signaling cascade. IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium. annualreviews.org Research has shown that oxotremorine stimulation leads to the activation of PLC and the subsequent accumulation of inositol phosphates. nih.gov However, the efficacy of oxotremorine in stimulating inositol phosphate (B84403) turnover can vary depending on the tissue and receptor subtype. Some studies have indicated that oxotremorine acts as a partial agonist in this regard, having a weaker stimulatory effect on inositol phosphate accumulation compared to full agonists like carbachol. nih.gov For instance, in human SK-N-SH neuroblastoma cells, oxotremorine-M addition resulted in a rapid release of inositol mono-, bis-, and triphosphates. nih.gov The magnitude of the initial rise in intracellular calcium concentration is directly related to the production of these phosphoinositide-derived second messengers. nih.gov

Table 2: Effect of Muscarinic Agonists on Phosphoinositide Turnover and Intracellular Calcium

This table summarizes the effects of different muscarinic agonists on the accumulation of inositol phosphates and the increase in intracellular calcium concentration ([Ca²⁺]i) in human SK-N-SH neuroblastoma cells. The data indicates a correlation between the efficacy in stimulating phosphoinositide hydrolysis and the magnitude of the calcium response. Data compiled from Fisher and Heacock (1988). nih.gov

AgonistEfficacy for Phosphoinositide TurnoverRelative Increase in [Ca²⁺]i
Oxotremorine-MFull Agonist~4-fold increase
BethanecholPartial AgonistSmaller increase than Oxotremorine-M
ArecolinePartial AgonistSmaller increase than Oxotremorine-M
Phospholipase C Activation and Inositol Phosphate Turnover

Ion Channel Modulation and Membrane Excitability

Oxotremorine is an effective modulator of non-selective cation (NSC) channels, an action that typically leads to membrane depolarization. This regulation is primarily mediated through the activation of M1 muscarinic receptors. nih.gov In guinea-pig adrenal medullary cells, oxotremorine induces the activation of NSC channels. nih.gov Studies in cultured hippocampal neurons have shown that muscarinic activation with oxotremorine-M triggers an inward current carried by NSC channels, a response that is dependent on intracellular calcium and can be blocked by M1-preferring antagonists. core.ac.uk

In guinea-pig chromaffin cells, oxotremorine was found to induce an inward NSC current (INS) with an EC50 value of 0.21 μM. nih.gov The generation of this current appears to be facilitated by, but not absolutely dependent on, intracellular Ca2+. nih.gov This suggests that while calcium plays a role in the signaling cascade, the primary activation mechanism is coupled to the receptor itself.

Oxotremorine can induce an increase in intracellular calcium concentration ([Ca2+]i) by mobilizing it from internal stores. This process is a key component of its signaling through Gq/11-coupled receptors. Activation of M1 receptors by oxotremorine leads to a signaling cascade that can involve the CD38/cyclic ADP-ribose (cADPR) pathway, ultimately triggering calcium release through ryanodine (B192298) receptors (RyRs) on the sarcoplasmic reticulum. physiology.orgphysiology.org The necessity of this calcium release for certain physiological effects has been demonstrated in studies where the activation of RyRs was shown to be essential for oxotremorine-induced antinociception. unifi.it

However, compared to other muscarinic agonists like carbachol, oxotremorine can be a less potent inducer of Ca2+ release from intracellular stores relative to its ability to stimulate Ca2+ influx from the extracellular space. semanticscholar.org In guinea pig ileal smooth muscle, oxotremorine primarily induced Ca2+ influx and did not cause significant Ca2+ release from stores, even at high concentrations. semanticscholar.org This highlights agonist-specific differences in the recruitment of signaling pathways. In human colonic crypts, the potent muscarinic agonist oxotremorine is used to investigate the effects of cholinergic-calcium signals on intestinal stem cell activity. uea.ac.uk

Oxotremorine exerts significant influence over several types of potassium (K+) channels, which is a critical mechanism in its modulation of neuronal and cellular excitability.

KCNQ/Kv7 Channels: A prominent action of oxotremorine is the inhibition of M-type (KCNQ/Kv7) potassium currents. This effect is largely mediated by the activation of M1 muscarinic receptors coupled to Gq/11 proteins. jneurosci.org For example, oxotremorine-M inhibits KCNQ2/3 potassium currents in Xenopus oocytes expressing M1 receptors with an IC50 of 1.1 μM. caymanchem.com It has also been shown to directly inhibit KCNQ2/3 channels in a receptor-independent manner at higher concentrations. caymanchem.com Furthermore, oxotremorine-M strongly suppresses KCNQ1/KCNE1 currents. uniprot.org

TASK Channels: Oxotremorine can inhibit two-pore domain potassium (K2P) channels, specifically the TASK (Twik-related acid-sensitive K+) channels. In rat adrenal medullary cells, the M1 receptor is involved in the inhibition of TASK1 channels by muscarinic agonists, although the efficacy of oxotremorine is noted to be about half that of muscarine. nih.gov

TRESK Channels: In contrast to its inhibitory effects on other K+ channels, oxotremorine has been identified as an activator of TRESK (TWIK-related spinal cord K+ channel). It activates TRESK with an EC50 of approximately 300 nM. cellphysiolbiochem.com

Other K+ Channels: In the rat stomach, oxotremorine-induced inhibition of noradrenaline release is attenuated by non-selective K+ channel blockers like tetraethylammonium (B1195904) and 4-aminopyridine, suggesting the involvement of voltage-activated K+ channels in its mechanism. nih.gov

Table 2: Modulation of Various Ion Channels by Oxotremorine

Ion Channel FamilySpecific ChannelEffectPotency (Value)Mediating ReceptorReference
Non-Selective CationNSCActivation (Inward Current)EC50 (0.21 µM)M4 (putative) nih.gov
Potassium (KCNQ)KCNQ2/3InhibitionIC50 (1.1 µM)M1 caymanchem.com
Potassium (KCNQ)KCNQ1/KCNE1Strong SuppressionN/AMuscarinic (unspecified) uniprot.org
Potassium (K2P)TASK1InhibitionLower efficacy than muscarineM1 nih.gov
Potassium (K2P)TRESKActivationEC50 (~300 nM)N/A cellphysiolbiochem.com
Calcium Mobilization from Intracellular Stores

Receptor-G Protein Coupling Dynamics

The initiation of signaling by oxotremorine involves intricate interactions at the membrane level, beginning with its binding to the muscarinic receptor. Evidence from Förster resonance energy transfer (FRET) studies suggests that a significant fraction of M1 muscarinic receptors (M1Rs) may exist in a pre-coupled state with their cognate G proteins even before an agonist is present. rupress.org

Upon binding, oxotremorine induces or stabilizes specific conformational changes in the receptor, which enhances the coupling to and activation of the G protein. researchgate.netaspet.org FRET measurements between M1R and the G protein subunit Gβ have shown that the application of oxotremorine-M leads to a robust and rapid increase in FRET efficiency, signifying either an increased association between the receptor and G protein or a conformational rearrangement within a pre-existing complex. rupress.org The kinetics of this interaction are rapid, with the conformational change in the M1 receptor itself occurring faster than the subsequent G protein activation and dissociation. rupress.org

Furthermore, the binding of oxotremorine induces intramolecular conformational changes within the receptor that are crucial for downstream signaling. researchgate.netresearchgate.net These agonist-specific conformations can dictate the signaling bias of the receptor, influencing which downstream effectors are engaged. For example, studies have revealed that oxotremorine shows a signaling bias towards the Gα16 pathway at the M2 receptor. mdpi.com The conformational state of the receptor, as influenced by the bound agonist and membrane voltage, can alter the affinity of the receptor for the agonist and modulate the subsequent signaling cascade. researchgate.netpnas.org Binding of oxotremorine to M1 receptors also triggers interactions with β-arrestin, which itself can bind in different modes depending on the receptor's phosphorylation state, leading to complex regulation of downstream pathways like the ERK cascade. pnas.org

Biased Agonism and Functional Selectivity Considerations

The concept of biased agonism, or functional selectivity, has emerged as a critical framework for understanding the complex signaling of G protein-coupled receptors (GPCRs), including the five muscarinic acetylcholine receptor (mAChR) subtypes. This principle posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways over others. The classical agonist oxotremorine has been a valuable pharmacological tool in dissecting this phenomenon at mAChRs.

GPCRs, upon activation, can couple to various intracellular transducers. The M1, M3, and M5 mAChR subtypes primarily couple to Gq/11 proteins, initiating the phospholipase C (PLC) pathway, while the M2 and M4 subtypes preferentially couple to Gi/o proteins to inhibit adenylyl cyclase. nih.gov Beyond these canonical G protein pathways, mAChRs can also signal through β-arrestins, which mediate G protein-independent signaling and are involved in receptor desensitization and internalization. nih.gov The ability of a ligand like oxotremorine to differentially engage these pathways is the essence of biased agonism. nih.govnih.gov

Research has demonstrated that structurally distinct agonists can induce specific receptor conformations that favor coupling to certain effectors. semanticscholar.org For instance, studies have explored how oxotremorine and its analogs exhibit varying degrees of bias between G protein activation and β-arrestin recruitment. nih.govchayon.co.kr This differential activation is not merely a laboratory curiosity; it holds significant therapeutic potential. Developing biased agonists could allow for the selective activation of pathways responsible for desired clinical effects while avoiding those that cause adverse side effects. nih.gov

Studies using various cellular models have provided quantitative insights into oxotremorine's functional selectivity. For example, at the M2 receptor, oxotremorine has been shown to exhibit a signaling bias towards the Gα16 pathway. semanticscholar.orgmdpi.com In one study, the efficacy of oxotremorine to stimulate inositol phosphate (IPx) accumulation was higher in a system where the M2 receptor was fused to Gα16, compared to a system where other G proteins could compete, indicating a preference for the Gα16-mediated pathway at this receptor subtype. mdpi.com

Furthermore, the engagement of β-arrestin can lead to complex outcomes, such as the regulation of extracellular signal-regulated kinase (ERK) activity. nih.gov Depending on the mode of binding, β-arrestin can either scaffold and activate ERK or recruit phosphatases that lead to ERK dephosphorylation. nih.gov For the M1 receptor, oxotremorine stimulation can lead to β-arrestin-mediated ERK dephosphorylation. nih.gov In contrast, some reports indicate that at the M2 receptor, oxotremorine acts as a partial agonist for β-arrestin recruitment while being a strong agonist for receptor internalization, illustrating a clear bias between these two β-arrestin-related functions. chayon.co.kr

The following tables summarize key research findings on the potency and efficacy of oxotremorine across different signaling pathways at various muscarinic receptor subtypes, illustrating the principles of biased agonism.

Table 1: Functional Selectivity Profile of Oxotremorine at Muscarinic Receptor Subtypes

This table presents data on the potency (pEC50) and efficacy of oxotremorine in activating different signaling pathways for various muscarinic receptor subtypes. The data is compiled from studies in CHO cells. Efficacy is often expressed relative to a reference agonist like carbachol.

Receptor SubtypeSignaling PathwayPotency (pEC50)Efficacy (% of Carbachol)Reference
hM1 Gαq Activation~7.3~95% nih.gov
β-arrestin 2 Recruitment~6.5~80% chayon.co.kr
hM2 Gαi Activation (cAMP Inhibition)~7.8~100% nih.gov
Gα16 Activation (IPx Accumulation)~7.1Higher than Carbachol mdpi.com
β-arrestin 2 Recruitment~6.2Partial Agonist chayon.co.kr
Receptor Internalization>7.0Strong Agonist chayon.co.kr
hM3 Gαq Activation (Calcium Mobilization)~7.0~85% plos.org
hM4 Gαi Activation (cAMP Inhibition)~7.5~100% nih.gov
hM5 Gαq Activation (Calcium Mobilization)~7.9~110% plos.org

Note: Values are approximate and can vary based on the specific experimental system and assay conditions. "h" denotes human receptor subtype.

Preclinical Models and Investigational Paradigms Utilizing Oxotremorine

Modeling Neurological and Neuropsychiatric Conditions

Oxotremorine's profound effects on the central nervous system have enabled researchers to develop and refine animal models that mimic key symptoms of human disorders. These models are critical for understanding disease mechanisms and for the initial screening of potential therapeutic agents.

Induction of Tremor and Ataxia for Motor System Research

One of the most well-established applications of oxotremorine (B1194727) is its ability to induce symptoms characteristic of Parkinsonism, including tremor, ataxia (lack of voluntary coordination of muscle movements), and spasticity. wikipedia.org This has positioned oxotremorine as a key pharmacological tool in experimental studies aimed at discovering and evaluating more effective anti-Parkinsonian drugs. wikipedia.org The tremors induced by oxotremorine can be distinguished from those caused by other agents like harmine (B1663883) and apomorphine (B128758) through spectral analysis techniques. nih.gov

The motor deficits observed in Parkinson's disease are largely attributed to an imbalance between the cholinergic and dopaminergic systems in the striatum. pnas.orgfrontiersin.org Oxotremorine is instrumental in creating animal models that replicate this imbalance. pnas.org By increasing cholinergic tone, oxotremorine administration helps researchers investigate the complex interactions between these two critical neurotransmitter systems, which are essential for coordinated locomotor control. pnas.orgfrontiersin.org Studies in M4 muscarinic receptor knockout mice have further elucidated the inhibitory control that M4 receptors exert on D1 dopamine (B1211576) receptor-mediated locomotor stimulation, highlighting the intricate relationship between these pathways. pnas.org Research has also shown that M2 knockout mice are less sensitive to the tremor-inducing effects of oxotremorine, suggesting a role for M2 receptors in tremor genesis. biorxiv.org

ModelKey FeatureInvestigative ApplicationRelevant Receptor Interactions
Oxotremorine-Induced TremorInduces Parkinson's-like tremor and ataxia. wikipedia.orgScreening of anti-Parkinsonian drugs. wikipedia.orgMuscarinic Acetylcholine (B1216132) Receptors (mAChRs). taylorandfrancis.com
Cholinergic-Dopaminergic ImbalanceMimics the neurotransmitter imbalance in Parkinson's disease. pnas.orgStudying the interaction between cholinergic and dopaminergic systems in motor control. pnas.orgfrontiersin.orgDopamine D1 and Muscarinic M4 Receptors. pnas.org

Recent research has implicated the M4 muscarinic receptor in the mechanisms underlying dystonia. Nonselective muscarinic receptor antagonists are an effective treatment for some movement disorders, including dystonia. acs.org Studies using M4-selective positive allosteric modulators have revealed that M4 receptor activity powerfully modulates pathways within the basal ganglia that are implicated in the pathological changes associated with dystonia. acs.org This suggests that selective antagonists of the M4 receptor could offer a more targeted therapeutic approach with potentially fewer side effects. acs.org

Cholinergic-Dopaminergic Imbalance Models

Exploration of Antipsychotic-Like Effects

Oxotremorine has been observed to produce antipsychotic-like effects in various animal models. wikipedia.org Muscarinic agonists, including oxotremorine, have shown efficacy in models considered indicative of clinical antipsychotic activity, such as conditioned avoidance responding in rats and inhibition of apomorphine-induced climbing in mice. nih.gov These findings suggest that muscarinic agonists act as functional dopamine antagonists and could represent a novel therapeutic avenue for psychosis. nih.gov The antipsychotic-like properties are thought to be mediated, at least in part, by the activation of M4 receptors, which can dampen dopaminergic signaling. nih.gov Intriguingly, the sustained inhibition of dopamine release and the antipsychotic-like behavioral effects induced by an M4 positive allosteric modulator were found to be dependent on intact endocannabinoid signaling via CB2 cannabinoid receptors. nih.gov

Studies on Cognitive Deficits and Memory Function

The cholinergic system plays a crucial role in learning and memory, and dysfunction of this system is a hallmark of several cognitive disorders. Oxotremorine has been utilized in various paradigms to probe the relationship between cholinergic function and cognition.

Cholinergic hypofunction is a key feature of Alzheimer's disease and other dementias. mdpi.com While some studies using oxotremorine have aimed to reverse cognitive deficits, others have used it to induce a state of cholinergic overstimulation to study its effects on memory processes. For instance, intraseptal infusions of oxotremorine have been shown to impair memory performance in a dose-dependent manner in a radial maze task, suggesting a disruption of memory consolidation. nih.gov This contrasts with the cognitive-enhancing effects observed with other cholinomimetics in different contexts. nih.gov In models of chronic stress-induced cognitive deficits, oxotremorine treatment has been shown to reverse impairments in spatial learning and memory, an effect associated with the restoration of acetylcholinesterase activity and norepinephrine (B1679862) levels in key brain regions like the hippocampus and frontal cortex. nih.gov Furthermore, in a cellular model of Alzheimer's disease, the non-selective muscarinic agonist Oxotremorine-M demonstrated neuroprotective effects by enhancing cell survival and counteracting DNA fragmentation. nih.govresearchgate.netnih.gov

ModelOxotremorine's RoleKey FindingsRelevance
Intraseptal InfusionInduces memory impairment. nih.govDose-dependent disruption of memory consolidation. nih.govInvestigating the role of septal cholinergic circuits in memory. nih.gov
Chronic StressReverses cognitive deficits. nih.govImproved spatial learning and memory; restored acetylcholinesterase activity and norepinephrine levels. nih.govDemonstrates the potential of muscarinic agonists in treating stress-related cognitive decline. nih.gov
Cellular Model of Alzheimer's DiseaseProvides neuroprotection. nih.govresearchgate.netEnhanced cell survival and reduced DNA fragmentation. nih.govresearchgate.netnih.govSuggests a therapeutic potential for muscarinic agonists in neurodegenerative diseases. nih.gov
Investigating Neuroprotection and Antioxidant Properties

Oxotremorine has been examined for its potential neuroprotective and antioxidant effects in cellular models of neurodegenerative diseases, such as Alzheimer's disease (AD). In one study using differentiated SH-SY5Y neuroblastoma cells exposed to the amyloid-beta (Aβ) peptide, a key component of the plaques found in AD brains, oxotremorine demonstrated significant neuroprotective capabilities. nih.govresearchgate.net

Treatment with oxotremorine was found to enhance cell survival and increase the length of neurites, the projections from neurons that are crucial for communication. nih.gov Furthermore, it counteracted the DNA fragmentation induced by the Aβ peptide, a hallmark of apoptosis or programmed cell death. nih.govresearchgate.net A key finding was oxotremorine's ability to reduce the levels of reactive oxygen species (ROS) in the Aβ-treated cells, indicating a direct antioxidant effect. nih.gov This reduction in oxidative stress is significant, as oxidative damage is considered an early and central feature in the pathogenesis of AD. nih.gov The study also revealed that oxotremorine treatment helped to block the morphological and functional impairment of mitochondria, the cell's energy producers, which are often compromised in AD. researchgate.netnih.gov These findings suggest that oxotremorine's neuroprotective actions are multi-faceted, involving the modulation of cholinergic neurotransmission, enhancement of cell survival pathways, and mitigation of oxidative stress and mitochondrial dysfunction. nih.govnih.gov

Table 1: Neuroprotective and Antioxidant Effects of Oxotremorine in an In Vitro Alzheimer's Disease Model

Investigated Parameter Effect of Oxotremorine Treatment Reference
Cell Viability Increased nih.gov
Neurite Length Increased nih.gov
Aβ-induced DNA Fragmentation Counteracted nih.govresearchgate.net
Reactive Oxygen Species (ROS) Levels Reduced nih.gov
Mitochondrial Impairment Blocked researchgate.netnih.gov

Assessment of Physiological Responses and Systemic Modulation

Thermoregulatory System Investigations

Information on the specific use of oxotremorine in thermoregulatory system investigations within the provided search results is limited. While the compound is known to have central effects, detailed preclinical studies focusing solely on its impact on body temperature regulation were not prominently featured in the provided context.

Autonomic Nervous System Function

Oxotremorine has been instrumental in elucidating the cholinergic modulation of intracardiac ganglion neurons, which form a "little brain on the heart" and play a crucial role in regulating cardiac function. nih.govresearchgate.net Studies using patch-clamp recording techniques on isolated rat intracardiac neurons have shown that activation of muscarinic receptors by oxotremorine leads to membrane depolarization and repetitive action potentials. nih.gov This excitatory effect is mediated by an inward current that is enhanced in the absence of extracellular calcium, suggesting the involvement of non-selective cation channels. nih.gov

Further investigation has revealed that the response to oxotremorine involves both M1 and M3 muscarinic receptor subtypes. nih.gov The signaling pathway appears to involve phospholipase C (PLC), the release of calcium from intracellular stores, and calmodulin. nih.gov In other studies on neonatal rat intracardiac neurons, oxotremorine was shown to reversibly depress the amplitude of high-voltage-activated calcium channel currents. physiology.orgnih.gov This inhibitory modulation is mediated by the M4 muscarinic receptor, which is coupled to a pertussis toxin-sensitive G-protein. physiology.orgnih.gov This suggests that oxotremorine can have both excitatory and inhibitory effects on intracardiac neurons, depending on the specific receptor subtypes and signaling pathways activated.

Table 2: Effects of Oxotremorine on Rat Intracardiac Ganglion Neurons

Parameter Effect of Oxotremorine Receptor(s) Implicated Signaling Pathway Reference
Membrane Potential Depolarization, Action Potentials M1, M3 Phospholipase C, Intracellular Ca2+ release, Calmodulin nih.gov
High-Voltage-Activated Ca2+ Channel Current Depression M4 Pertussis toxin-sensitive G-protein physiology.orgnih.gov

The urothelium, the lining of the bladder, is now recognized as a sensory structure that detects bladder filling, partly through the release of adenosine (B11128) triphosphate (ATP). nih.govnih.govphysiology.org Preclinical studies have used oxotremorine to investigate the modulation of this process. In both guinea pig and human urothelial mucosa, oxotremorine, an M2-preferential muscarinic agonist, was found to generate the release of ATP. nih.govnih.govphysiology.org This effect was antagonized by the M2-specific agent methoctramine, confirming the involvement of the M2 muscarinic receptor. nih.govphysiology.org

The oxotremorine-evoked ATP release was associated with mucosal contractions. nih.govnih.govphysiology.org The underlying mechanisms for this ATP release are complex and appear to be differentially mediated by intracellular calcium release, cAMP, exocytosis, or connexins. nih.govnih.gov These findings demonstrate a specific muscarinic modulation of urothelial ATP release, which can then act as a paracrine signal to underlying tissues, influencing bladder sensation and function. nih.govnih.govphysiology.org

In vitro studies on isolated intestinal preparations are a common method to assess the effects of compounds on gastrointestinal motility. ijper.org These models allow for the investigation of drug actions on the contractions of the longitudinal and circular muscle layers of the intestine. ijper.orgreprocell.com While the provided search results describe the general methodologies for studying gastrointestinal motility, including the use of organ bath models with electrical field stimulation to activate enteric neurons, specific data from studies using oxotremorine in these models is not detailed. ijper.orgreprocell.comreprocell.com However, it is established that parasympathetic stimulation, which would be mimicked by a muscarinic agonist like oxotremorine, generally increases intestinal movement. ijper.org Therefore, it is expected that oxotremorine would enhance contractile activity in these preclinical models.

Effects on Urothelial Cell Function and ATP Release

Neurotransmitter System Interactions

Oxotremorine, a non-selective muscarinic receptor agonist, serves as a critical pharmacological tool for investigating the intricate connections between the brain's neurotransmitter systems. By activating muscarinic acetylcholine receptors (mAChRs), it allows for detailed study into the downstream effects on dopaminergic, adrenergic, and serotonergic pathways.

Cholinergic-Dopaminergic System Crosstalk

The interplay between the cholinergic and dopaminergic systems is fundamental to motor control and reward-motivated behavior. Oxotremorine has been instrumental in exploring this relationship, particularly within the striatum. The administration of oxotremorine can modulate dopamine metabolism and release in this region through several mechanisms. nih.govpharmgkb.org Studies have shown that broad-spectrum muscarinic agonists like oxotremorine can decrease dopamine release evoked by low-frequency stimulation but enhance it during high-frequency stimulation. jneurosci.orgfrontiersin.org

This modulation is highly dependent on the specific muscarinic receptor subtypes involved. For instance, oxotremorine-enhanced dopamine release has been shown to be absent in mice lacking M4 receptors but enhanced in those lacking M3 receptors, indicating that M4 receptors promote while M3 receptors inhibit striatal dopamine output. nih.gov Other research suggests that M2 and M4 autoreceptors on cholinergic interneurons are required for this regulation in the dorsal striatum. jneurosci.org Furthermore, M5 receptors, located on dopamine neurons, also play a role; oxotremorine is less potent at increasing dopamine release in striatal slices from M5 knockout mice. jneurosci.orgnih.gov This complex interaction means that dopamine D2 receptor activation is necessary, but not sufficient, for the effects of agents that increase dopamine release, with muscarinic receptor activation also being required. pharmgkb.org

Adrenergic Receptor Modulation

Oxotremorine's influence extends to the adrenergic system, which regulates functions like arousal and autonomic control. In anesthetized rats, after blocking peripheral muscarinic effects, oxotremorine produces a rise in blood pressure and heart rate by acting on the central nervous system to increase sympathetic outflow. nih.gov This hypertensive effect is mediated by a supraspinal mechanism. nih.gov

At a neurochemical level, oxotremorine can stimulate a noradrenergic pathway, increasing the metabolism of noradrenaline in the striatum. nih.gov This, in turn, contributes to one of the mechanisms by which oxotremorine increases dopamine metabolism. nih.gov In the cerebral cortex, activation of muscarinic receptors by oxotremorine has been shown to increase extracellular levels of adenosine, a response also seen with the activation of alpha-1 and beta-adrenergic receptors. nih.gov This suggests a complex interaction where cholinergic and adrenergic systems converge to modulate neuronal excitability via adenosine. nih.gov In the developing heart, muscarinic agonists like oxotremorine can inhibit adenylyl cyclase activity, an effect that opposes the actions of β-adrenergic stimulation. physiology.orgphysiology.org

Serotonergic and Noradrenergic System Relationships

The relationship between the cholinergic system and the serotonergic and noradrenergic systems is crucial for mood and cognition. acnp.org Oxotremorine treatment in chronically stressed rats has been shown to reverse cognitive deficits by restoring norepinephrine levels in the hippocampus and frontal cortex and reversing stress-induced decreases in acetylcholinesterase activity. nih.gov This indicates a functional link where cholinergic agonism can correct imbalances in the noradrenergic system caused by chronic stress. nih.gov

The interactions are often reciprocal and region-dependent. For example, antidepressant effects in the hippocampus may be achieved by enhancing serotonin (B10506) 5-HT1A transmission or reducing β-adrenergic mediated activity. tandfonline.comtandfonline.com The adrenergic-cholinergic balance hypothesis suggests that depression may reflect a state of cholinergic predominance, while mania may involve adrenergic or serotonergic predominance. acnp.org Preclinical models show that cholinomimetic agents like oxotremorine can induce behaviors analogous to depression, further supporting this theory of neurotransmitter balance in affective states. acnp.org

Investigating Reinforcement and Reward Pathways

Oxotremorine has been a valuable tool for dissecting the cholinergic system's role in the neural circuits of reinforcement and reward, which are central to understanding drug addiction.

Modulation of Psychostimulant Self-Administration

Studies investigating oxotremorine's effect on the self-administration of psychostimulants such as cocaine have yielded complex results. Several studies have shown that muscarinic agonists, including oxotremorine, can decrease cocaine self-administration. researchgate.netresearchgate.net Specifically, injecting oxotremorine directly into the nucleus accumbens shell has been found to reduce cocaine self-administration, an effect that was not observed for food reward. nih.govnih.gov This suggests that muscarinic receptors in this brain region may specifically mediate the reinforcing effects of cocaine. nih.gov

The specific muscarinic receptor subtypes involved are a key area of research. Deletion of the M5 muscarinic receptor has been shown to decrease the self-administration of lower doses of cocaine. jneurosci.org Conversely, M4 receptor knockout mice show increased cocaine intake. weebly.com Research also suggests a critical role for M1 receptors, as agonists with greater selectivity for the M1 subtype can abolish cocaine self-administration with fewer non-specific effects. researchgate.net These findings collectively point to a modulatory role for various muscarinic receptors in the reinforcing properties of psychostimulants. researchgate.netnih.gov

Cholinergic Contribution to Drug-Seeking Behaviors

Oxotremorine has been used to probe the cholinergic system's involvement in relapse and drug-seeking behaviors. In preclinical models, muscarinic receptors in the nucleus accumbens core and shell are implicated in cocaine-primed reinstatement of drug-seeking. nih.gov The cholinergic agonist carbachol (B1668302) is self-administered into the nucleus accumbens, suggesting muscarinic agonists themselves can be reinforcing. nih.gov

Studies using oxotremorine have also examined its role in the extinction of drug-associated memories. Post-session administration of oxotremorine has been found to facilitate the extinction of amphetamine-conditioned place preference. nih.govnih.gov This effect is interpreted as an enhancement of memory consolidation for the extinction learning, as the effect is lost if the administration is delayed. nih.gov Further research indicates that M2 muscarinic receptors in the lateral habenula are necessary for controlling cocaine-seeking behavior in a model of response inhibition. jneurosci.org Cholinergic signaling in this region, via M2 receptors, appears critical for enabling the inhibition of drug-seeking responses. jneurosci.org

Methodological Approaches in Oxotremorine Research

In Vitro Pharmacological Characterization

In vitro studies are fundamental to understanding the direct molecular interactions of oxotremorine (B1194727) with its target receptors and the subsequent cellular responses. These controlled laboratory experiments provide a detailed picture of the compound's pharmacological profile.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of oxotremorine for different muscarinic receptor subtypes. These assays typically involve the use of radiolabeled ligands that bind to the receptors. By measuring the displacement of these radioligands by increasing concentrations of oxotremorine, researchers can calculate its binding affinity (Ki).

Studies have utilized radiolabeled antagonists like [3H]N-methylscopolamine ([3H]NMS) and agonists like [3H]oxotremorine-M ([3H]OXO-M) to characterize the binding properties of various muscarinic agents, including oxotremorine, across a mixture of M1-M4 receptor subtypes. nih.gov For instance, oxotremorine has been shown to bind to human M1, M2, M3, and M4 muscarinic acetylcholine (B1216132) receptors with Ki values of 3.31, 9.33, 5.24, and 7.08 µM, respectively. caymanchem.com The ratio of a compound's affinity in antagonist versus agonist binding assays can help classify it as an agonist, partial agonist, or antagonist. nih.gov Furthermore, derivatives of oxotremorine have been developed, such as N-[4-(2-chloroethylmethylamino)-2-butynyl]-2-pyrrolidone (BM 123), which can interact irreversibly with muscarinic receptors. nih.gov This irreversible binding leads to a loss of binding capacity for muscarinic antagonists, a phenomenon that can be prevented by co-treatment with atropine. nih.gov

Receptor SubtypeLigandBinding Affinity (Ki)Reference
Human M1 mAChROxotremorine3.31 µM caymanchem.com
Human M2 mAChROxotremorine9.33 µM caymanchem.com
Human M3 mAChROxotremorine5.24 µM caymanchem.com
Human M4 mAChROxotremorine7.08 µM caymanchem.com
Rat Cerebral Cortex[3H]N-methylscopolamineKd = 25 ± 5.9 pM nih.gov
Rat Cerebral Cortex[3H]Oxotremorine-MKd1 = 2.5 ± 0.1 nM, Kd2 = 9.0 ± 4.9 µM nih.gov

Functional Assays for Receptor Activation (e.g., Ca2+ mobilization, IP accumulation)

Functional assays measure the cellular response following receptor activation by an agonist like oxotremorine. These assays provide insights into the efficacy of the compound in triggering downstream signaling cascades.

A common method involves measuring changes in intracellular calcium (Ca2+) levels. innoprot.comjneurosci.org Activation of Gq-coupled muscarinic receptors (M1, M3, M5) by oxotremorine leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). innoprot.comjneurosci.org IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. jneurosci.org This increase in intracellular Ca2+ can be detected using fluorescent calcium indicators. innoprot.com For example, in SH-SY5Y cells, oxotremorine-M has been shown to evoke a transient increase in intracellular Ca2+. jneurosci.org

Another important functional assay is the measurement of inositol phosphate (B84403) (IP) accumulation. researchgate.net This directly quantifies the product of PLC activity and serves as a reliable indicator of Gq-coupled receptor activation. Studies have shown that agonists like carbachol (B1668302) and oxotremorine-M can stimulate IP accumulation in cells expressing M2 receptors. researchgate.net

Assay TypeCell LineAgonistObserved EffectReference
Calcium MobilizationNomad CHRM1 Cell LineOxotremorineEC50 = 9.17 x 10-7 M innoprot.com
Calcium MobilizationSH-SY5Y cellsOxotremorine-M (10 µM)Increase from 73 ± 6 to 313 ± 26 nM jneurosci.org
IP AccumulationCHO-M2 cellsOxotremorine-MFull agonist activity researchgate.net
IP AccumulationCHO-M2 cellsOxotremorineNo effect researchgate.net

Electrophysiological Recordings (e.g., Patch-Clamp Studies)

The patch-clamp technique is a powerful tool for studying the effects of oxotremorine on ion channel activity in individual cells. researchgate.netscience.gov This method allows researchers to record the tiny electrical currents that flow through ion channels in the cell membrane, providing a direct measure of how receptor activation influences neuronal excitability.

Whole-cell patch-clamp recordings have been used to investigate the effects of oxotremorine on various neurons. nih.gov For example, in dopaminergic neurons of the substantia nigra pars compacta (SNc), oxotremorine has been shown to inhibit rebound activity more strongly in vulnerable neurons compared to resilient ones. This inhibition is mediated by the direct activation of muscarinic receptors on these neurons and appears to involve a non-canonical pathway, independent of typical rebound-related ion channels like T-type calcium channels and HCN channels. In rat intracardiac neurons, oxotremorine reversibly inhibits voltage-activated Ca2+ channel currents, an effect that is concentration-dependent and primarily targets N-, Q-, and R-type calcium channels. nih.gov Patch-clamp studies on rat alveolar type 2 epithelial cells have also demonstrated that oxotremorine can activate epithelial sodium channels (ENaC) in a dose-dependent manner. physiology.org

Cell Culture Models (e.g., Neuroblastoma Cell Lines, Primary Neuronal Cultures)

Cell culture models provide a controlled environment to study the cellular and molecular effects of oxotremorine. Neuroblastoma cell lines, such as SH-SY5Y and IMR-32, are frequently used because they can be differentiated into neuron-like cells, providing a model system for studying neuronal processes. mdpi.comjneurosci.orgwellcomeopenresearch.org

SH-SY5Y cells, in particular, are a widely used in vitro model for neurobiology research, including studies related to Alzheimer's disease. mdpi.comnih.gov Research has shown that oxotremorine-M can exert neuroprotective effects in differentiated SH-SY5Y cells exposed to amyloid-β peptide, enhancing cell survival and counteracting oxidative stress. nih.govresearchgate.net Primary neuronal cultures, derived directly from embryonic brain tissue, offer a model system that more closely resembles the in vivo environment. mdpi.com Studies using primary hippocampal neurons have demonstrated that oxotremorine can promote neurite outgrowth. nih.gov

In Vivo Preclinical Models

In vivo studies in animal models are essential for understanding the systemic effects of oxotremorine on behavior and motor function. These studies bridge the gap between cellular effects and their manifestation at the organismal level.

Rodent Behavioral Paradigms (e.g., Open Field, Motor Coordination Tests)

A variety of behavioral paradigms in rodents are used to assess the effects of oxotremorine on locomotion, anxiety, and motor coordination.

The open field test is a common method to evaluate general locomotor activity and anxiety-like behavior. frontiersin.orgnih.gov The test involves placing a rodent in an open, novel arena and measuring its movement patterns. nih.gov Oxotremorine has been shown to affect locomotor activity in mice, although the effects can vary depending on the mouse strain. frontiersin.org For instance, in BTBR T+ tf/J mice, a model for autism, oxotremorine did not significantly affect locomotor activity, whereas it reduced locomotion in C57BL/6J mice. frontiersin.org In rats, a single dose of oxotremorine has been shown to induce behavioral sensitization to amphetamine, leading to an augmented locomotor response. ane.pl

Motor coordination tests , such as the rotarod test, are used to assess balance and coordination. nih.govinternationalscholarsjournals.org In these tests, animals are placed on a rotating rod, and the time they can remain on it is measured. Studies have shown that Gnal+/- mice, a model for dystonia, exhibit more abnormal postures and uncoordinated movements when treated with oxotremorine compared to wild-type mice. nih.gov

Other behavioral tests include the marble burying and self-grooming tests, which are used to measure repetitive behaviors. frontiersin.org Oxotremorine has been found to significantly reduce these behaviors in the BTBR T+ tf/J mouse model of autism. frontiersin.org The hot plate test is another paradigm used to assess the analgesic properties of compounds, where oxotremorine has been shown to induce analgesia in mice. caymanchem.comresearchgate.net

Behavioral TestAnimal ModelCompoundKey FindingReference
Open Field TestBTBR T+ tf/J MiceOxotremorineNo significant effect on locomotor activity. frontiersin.org
Open Field TestC57BL/6J MiceOxotremorineReduced locomotor activity. frontiersin.org
Open Field TestWistar RatsOxotremorineInduced behavioral sensitization to amphetamine. ane.pl
Marble BuryingBTBR T+ tf/J MiceOxotremorineSignificantly reduced marble burying. frontiersin.org
Self-GroomingBTBR T+ tf/J MiceOxotremorineSignificantly reduced self-grooming. frontiersin.org
Motor CoordinationGnal+/- MiceOxotremorineInduced more abnormal postures and uncoordinated movements. nih.gov
Hot Plate TestMiceOxotremorineInduced analgesia. caymanchem.comresearchgate.net

Stereotaxic Microinjections for Localized Drug Delivery

Stereotaxic microinjection is a critical technique that enables researchers to deliver oxotremorine directly into discrete brain nuclei, thereby isolating its effects to specific neural circuits. This method has been instrumental in understanding the site-specific actions of the compound. For instance, studies have utilized intrastriatal administration of oxotremorine-M to investigate its influence on motor behavior. In unilaterally 6-hydroxydopamine-lesioned rats, a model for Parkinson's disease, intrastriatal microinjections of oxotremorine-M were used to explore interactions between the cholinergic and adenosine (B11128) systems. researchgate.net The results demonstrated a biphasic effect on caffeine-induced turning behavior, with low doses enhancing and high doses attenuating the response, suggesting a complex interplay between muscarinic receptor subtypes within the denervated striatum. researchgate.net Similarly, infusion of oxotremorine into the ventral tegmental area (VTA) via microdialysis probes has been used to study its effects on the mesocorticolimbic dopaminergic system. vanderbilt.edu

Neurochemical Analysis Techniques (e.g., Microdialysis for Neurotransmitter Levels)

Microdialysis is a powerful in vivo technique for monitoring the extracellular concentrations of neurotransmitters in the brain of awake, freely moving animals following drug administration. This method has been widely applied in oxotremorine research to measure its impact on neurochemical dynamics, particularly the interplay between acetylcholine and dopamine (B1211576).

Studies using microdialysis in the striatum of rats have shown that the systemic administration of oxotremorine, a non-subtype-selective muscarinic agonist, can inhibit the potassium-stimulated release of [3H]ACh from brain slices of the hippocampus, cortex, and striatum by up to 80%. researchgate.net However, the effects on dopamine release are more complex. Some microdialysis studies in awake rats found that cholinergic drugs like oxotremorine did not affect the release of dopamine in the striatum. nih.gov Conversely, other research using superfused striatal slices from wild-type mice showed that oxotremorine led to concentration-dependent increases in potassium-stimulated [3H]dopamine release by up to 60%. wsu.edujneurosci.org

Further investigations using dual-probe microdialysis have demonstrated that infusion of oxotremorine into the ventral tegmental area (VTA) increases extracellular dopamine levels not only in the VTA but also in terminal regions like the nucleus accumbens and frontal cortex. vanderbilt.edu This effect was found to be dependent on calcium and could be blocked by a muscarinic antagonist, indicating that VTA dopamine cells possess functional muscarinic receptors that stimulate dopamine release throughout the mesocorticolimbic system. vanderbilt.edu

TechniqueBrain RegionKey FindingCitation
MicrodialysisStriatumOxotremorine did not affect dopamine release in one study. nih.gov
Superfusion of SlicesStriatumOxotremorine increased potassium-stimulated dopamine release. wsu.edujneurosci.org
Dual-Probe MicrodialysisVentral Tegmental Area (VTA)Oxotremorine infusion in the VTA increased dopamine release in the VTA, nucleus accumbens, and frontal cortex. vanderbilt.edu
Brain Slice SuperfusionHippocampus, Cortex, StriatumOxotremorine inhibited potassium-stimulated acetylcholine release. researchgate.net

Genetic Models (e.g., Receptor Knockout Mice, Disease-Specific Mutant Strains)

The use of genetically modified animals, particularly receptor knockout mice, has been invaluable for dissecting the specific roles of the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5) in mediating the effects of oxotremorine.

By administering oxotremorine to mice lacking one or more mAChR subtypes, researchers can identify which receptor is responsible for a particular physiological or behavioral response.

M1 Knockout (KO) Mice: M1 KO mice showed decreased pituitary-adrenal responses (ACTH and corticosterone) to oxotremorine compared to wild-type mice, suggesting M1 receptors are involved in regulating the HPA axis. researchgate.net

M2 Knockout (KO) Mice: The tremor-inducing effects of oxotremorine were strikingly absent in M2 knockout mice. pnas.org Furthermore, M2 KO mice exhibited significantly reduced hypothermic and analgesic responses to oxotremorine. pnas.org These findings pinpoint the M2 receptor as critical for mediating these prominent central muscarinic effects. pnas.org

M3 Knockout (KO) Mice: In studies of striatal dopamine release, M3 receptor-deficient mice showed a significant increase in oxotremorine-mediated potentiation of dopamine release, suggesting an inhibitory role for M3 receptors in this process. wsu.edujneurosci.org

M4 Knockout (KO) Mice: Oxotremorine's ability to potentiate stimulated striatal dopamine release was completely abolished in M4 receptor KO mice, indicating M4 receptors are essential for this effect. wsu.edujneurosci.org Additionally, the hypothermic effects of oxotremorine were less pronounced in M4 KO mice compared to wild-type animals, particularly in the morning. frontiersin.orgnih.gov

M5 Knockout (KO) Mice: The potentiation of dopamine release by oxotremorine was significantly reduced in M5 receptor KO mice. wsu.edujneurosci.orgpnas.org

Disease-specific mutant strains are also employed. For example, the BTBR T+ tf/J (BTBR) mouse, a model for autism spectrum disorder, was used to show that oxotremorine significantly reduced repetitive behaviors like marble burying and self-grooming. frontiersin.orgfrontiersin.org

Genetic ModelOxotremorine Effect InvestigatedKey FindingCitation
M1 Receptor KO MicePituitary-Adrenal ResponseDecreased ACTH and corticosterone (B1669441) response to oxotremorine. researchgate.net
M2 Receptor KO MiceTremor, Hypothermia, AnalgesiaAbolished tremor; significantly reduced hypothermia and analgesia. pnas.org
M3 Receptor KO MiceStriatal Dopamine ReleaseSignificantly increased potentiation of dopamine release. wsu.edujneurosci.org
M4 Receptor KO MiceStriatal Dopamine Release, HypothermiaAbolished potentiation of dopamine release; reduced hypothermic effect. wsu.edujneurosci.orgfrontiersin.org
M5 Receptor KO MiceStriatal Dopamine ReleaseSignificantly reduced potentiation of dopamine release. wsu.edujneurosci.orgpnas.org
BTBR T+ tf/J MiceRepetitive BehaviorsReduced marble burying and self-grooming. frontiersin.orgfrontiersin.org

Diurnal and Circadian Rhythm Considerations in Drug Effects

The timing of drug administration can significantly influence its effects, a factor that is increasingly considered in oxotremorine research. Studies have begun to explore how diurnal (day/night) and circadian rhythms modulate the physiological responses to oxotremorine.

In a study comparing drug effects in the morning (inactive phase for nocturnal mice) and evening (active phase), the hypothermic effect of oxotremorine was found to be more pronounced at 9:00 AM than at 9:00 PM in both wild-type and M4 knockout mice. frontiersin.orgnih.gov Furthermore, at 9:00 AM, the temperature drop was greater in wild-type animals than in M4 KO mice, but this genotype difference was not observed at 9:00 PM. nih.gov These results highlight the necessity of considering the time of day in pharmacological studies to avoid distorted results and to better understand the interplay between the cholinergic system and circadian biology. frontiersin.orgnih.gov Chronic stress studies have also shown time-dependent effects; the depressant effect of oxotremorine on locomotion was altered by the duration of chronic restraint stress in mice. nih.gov

Molecular and Biochemical Techniques

At the molecular level, a range of techniques is used to investigate how oxotremorine affects the building blocks of the cholinergic system, from the genes that code for receptors to the final protein products.

Gene Expression Analysis (e.g., RT-PCR for Receptor Subtypes)

Gene expression analysis, particularly reverse transcription-polymerase chain reaction (RT-PCR), allows for the quantification of messenger RNA (mRNA) transcripts, providing a snapshot of which genes are active in a given cell or tissue type. This has been applied to determine the expression profile of muscarinic receptor subtypes.

For example, RT-qPCR has been used to detect the expression of all five muscarinic receptor subtype genes (CHRM1-CHRM5) in human memory T helper cells. oup.combiorxiv.orgoup.com This initial characterization was crucial before investigating the functional effects of oxotremorine on these immune cells. oup.combiorxiv.org In another line of research, studies in long-sleep (LS) and short-sleep (SS) mice, which show differential behavioral responses to muscarinic agents, revealed that oxotremorine administration led to significantly greater induction of immediate early genes like c-fos, c-jun, and Egr-1 in the central nervous system of LS mice compared to SS mice. nih.gov This suggests that differences in genomic responses may underlie the varied behavioral sensitivities to muscarinic stimulation. nih.gov

Protein Expression and Localization Studies

Investigating protein expression and localization reveals the abundance and subcellular distribution of receptors, providing insights into their availability and function. Following stimulation with agonists like oxotremorine, the location of muscarinic receptors can change dramatically.

Signaling Pathway Component Quantification

The investigation into the effects of Oxotremorine, a non-selective muscarinic acetylcholine receptor (mAChR) agonist, frequently involves the quantification of various components within intracellular signaling pathways. These methodological approaches aim to elucidate the mechanisms by which oxotremorine modulates cellular function. Research in this area often focuses on changes in the levels and activities of G-proteins, second messengers like cyclic AMP (cAMP), and downstream effector proteins such as Protein Kinase C (PKC).

G-Protein Quantification and Activity

Oxotremorine's interaction with mAChRs initiates a cascade of events that are largely mediated by heterotrimeric G-proteins. The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins, while the M2 and M4 subtypes primarily couple to Gi/o proteins. nih.gov Methodologies to quantify the activation of these G-proteins are central to understanding oxotremorine's signaling profile.

One widely used technique is the [³⁵S]GTPγS binding assay. This method measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. An increase in [³⁵S]GTPγS binding indicates G-protein activation. researchgate.net Studies have utilized this assay in combination with immunoprecipitation using specific antibodies to quantify the activation of individual Gα subunits (e.g., Gαq/11, Gαi, Gαs) in response to oxotremorine stimulation. researchgate.net For instance, research on rat hippocampal membranes has shown that oxotremorine-M stimulates [³⁵S]GTPγS binding to Gαq/11, and this stimulation can be inversely correlated with basal binding levels, particularly in young rats. researchgate.net

Furthermore, studies have explored the concept of "biased signaling," where a ligand like oxotremorine may preferentially activate one signaling pathway over another, even when coupled to the same receptor. nih.govfrontiersin.org For example, research on M4 receptors has investigated whether oxotremorine exhibits bias in its coupling to different G-proteins. nih.gov Some studies have suggested that oxotremorine and other agonists can activate Gαq, Gαi1/2, IP3, and cAMP pathways at the M1 mAChR. frontiersin.org

The development of fusion proteins, where a specific Gα subunit is fused to a muscarinic receptor, has provided a tool to study the activation of non-canonical pathways. For example, fusing the M2 receptor with the Gα16 subunit revealed a signaling bias of oxotremorine towards the Gα16 pathway. nih.gov

Table 1: Quantification of Oxotremorine-Induced G-Protein Activation

Experimental SystemMethodG-Protein Subunit(s) QuantifiedKey FindingReference(s)
Rat Hippocampal Membranes[³⁵S]GTPγS Binding Assay with ImmunoprecipitationGαq/11Oxotremorine-M stimulated [³⁵S]GTPγS binding, which was inversely correlated with basal levels in young rats. researchgate.net
HEK293 Cells expressing M2-Gα16 fusion proteinFunctional Analysis (IPX accumulation)Gα16Oxotremorine showed signaling bias towards the Gα16 pathway at the M2 receptor. nih.gov
Rat Sympathetic NeuronsElectrophysiology and cDNA expressionGαq/11, GβγOxotremorine-induced voltage-independent calcium current inhibition requires both Gαq-GTP and Gβγ. jneurosci.org
tsA-201 CellsWhole-cell patch clamp and confocal microscopyGαq, Gα11Constitutively active Gαq and Gα11 mimicked the inhibitory effect of oxotremorine-M on KCNQ current. rupress.org

Adenylyl Cyclase and cAMP Quantification

The coupling of M2 and M4 receptors to Gi/o proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP). nih.gov Conversely, some studies suggest that M1 receptors can couple to Gs proteins, leading to the stimulation of adenylyl cyclase. frontiersin.org Therefore, quantifying changes in adenylyl cyclase activity and cAMP levels is a critical aspect of oxotremorine research.

In studies on vascular smooth muscle cells, oxotremorine was shown to cause an attenuated receptor-mediated inhibition of adenylyl cyclase in cells exposed to high glucose, which was linked to decreased levels of Giα-2 and Giα-3 proteins. oup.com In the rat olfactory bulb, oxotremorine-M was found to be a potent, full agonist in stimulating adenylyl cyclase activity. nih.gov The rank order of potency for several muscarinic agonists in this system was established, with oxotremorine-M being the most potent. nih.gov

Research on mice lacking type 5 adenylyl cyclase (AC5) demonstrated that oxotremorine could still suppress forskolin-stimulated adenylyl cyclase activity in the striatum and frontal cortex, indicating the presence of a functional muscarinic receptor system negatively coupled to other adenylyl cyclase isoforms in these brain regions.

Table 2: Quantification of Oxotremorine's Effect on Adenylyl Cyclase and cAMP

Experimental SystemMethodParameter QuantifiedKey FindingReference(s)
Vascular Smooth Muscle CellsAdenylyl Cyclase Activity AssayAdenylyl Cyclase ActivityHigh glucose attenuated oxotremorine-mediated inhibition of adenylyl cyclase. oup.com
Rat Olfactory BulbAdenylyl Cyclase Activity AssayAgonist Potency and EfficacyOxotremorine-M was a full agonist and the most potent stimulant of adenylyl cyclase activity. nih.gov
Striatum of AC5 knockout miceAdenylyl Cyclase Activity AssayAdenylyl Cyclase ActivityOxotremorine suppressed forskolin-stimulated adenylyl cyclase activity, indicating coupling to other AC isoforms.
Striatal Slices (Rat)cAMP Accumulation AssaycAMP LevelsIonomycin potentiated the oxotremorine-M-induced inhibition of forskolin-stimulated cAMP accumulation. researchgate.net

Protein Kinase C Quantification and Activity

The activation of Gq/11-coupled muscarinic receptors by oxotremorine leads to the stimulation of phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG is a potent activator of Protein Kinase C (PKC). mdpi.com Therefore, quantifying PKC levels and its activation is another important avenue of oxotremorine research.

Immunoblot analysis has been used to measure the levels of PKC in synaptosomes from the guinea pig myenteric plexus. nih.gov In this system, chronic sympathetic denervation led to reduced levels of PKC. nih.gov While oxotremorine-M's inhibitory effect on acetylcholine overflow was not affected by PKC antagonists, these results point to the complex interplay between different signaling pathways. nih.gov

In rat hippocampal slices, muscarinic agonists that stimulate the inositol phospholipid-protein kinase C cascade, like carbachol, were shown to increase the tyrosine phosphorylation of a 40-kilodalton protein, an effect mimicked by phorbol (B1677699) esters which directly activate PKC. pnas.org Oxotremorine, having low efficacy at stimulating inositol phospholipid turnover, was shown to block the effects of the more efficacious agonist, oxotremorine-M, suggesting a competitive interaction at the receptor level that influences downstream PKC-mediated events. pnas.org

Table 3: Quantification of Oxotremorine's Influence on Protein Kinase C

Experimental SystemMethodParameter QuantifiedKey FindingReference(s)
Guinea Pig Myenteric PlexusImmunoblot AnalysisPKC LevelsChronic sympathetic denervation resulted in reduced PKC levels. nih.gov
Rat Hippocampal SlicesWestern Blot with Phosphotyrosine AntibodiesTyrosine Phosphorylation of a 40-kDa proteinOxotremorine, with low efficacy for inositol turnover, blocked the effect of the full agonist oxotremorine-M on protein phosphorylation. pnas.org
Rat Brain HomogenateEnzyme Activity AssayPKC ActivityTricyclic antidepressants like desipramine (B1205290) were found to decrease PKC activity. While not directly about oxotremorine, this highlights methods for quantifying PKC activity relevant to neuronal signaling. frontiersin.org

Structure Activity Relationships Sar and Analog Development

Characterization of Muscarinic Agonist Properties

Oxotremorine (B1194727) is recognized as a non-selective full agonist at all five muscarinic receptor subtypes (M1-M5). taylorandfrancis.comtocris.com Its agonistic activity is characterized by its ability to bind to and activate these receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov The binding affinities (Ki) of oxotremorine for human M1, M2, M3, and M4 mAChRs have been determined to be 3.31, 9.33, 5.24, and 7.08 µM, respectively. caymanchem.com The N-methyl quaternary derivative, oxotremorine-M, is a more potent agonist but does not cross the blood-brain barrier, limiting its effects to the periphery. taylorandfrancis.comtocris.com

The functional consequences of oxotremorine's agonist activity are diverse and depend on the receptor subtype and the tissue in which it is expressed. For instance, it inhibits the release of acetylcholine in rat cerebral cortical slices, an effect that can be reversed by the non-selective mAChR antagonist atropine. caymanchem.com Furthermore, oxotremorine M iodide has been shown to potentiate NMDA receptors through both muscarinic receptor-dependent and independent mechanisms. medchemexpress.com

Design and Evaluation of Oxotremorine Analogues

The non-selective nature of oxotremorine has prompted extensive research into the design and synthesis of analogs with improved receptor subtype selectivity. These efforts aim to develop therapeutic agents with more targeted actions and fewer side effects.

Efforts to achieve subtype selectivity have focused on modifying the core structure of oxotremorine. The development of bitopic ligands, which simultaneously target the orthosteric (acetylcholine binding site) and a less conserved allosteric site, has emerged as a promising strategy. nih.govacs.org The high conservation of the orthosteric binding pocket across all five muscarinic receptor subtypes makes achieving selectivity with traditional agonists challenging. nih.govfrontiersin.org

One study reported the synthesis of novel 2-substituted acetylenic pyrrolidines and piperidines related to oxotremorine. ebi.ac.uk An analog, 3-(2-oxo-1-pyrrolidinyl)-1-[2(R)-pyrrolidinyl]-1-propyne hydrogen oxalate (B1200264) (designated as 6a), was identified as a partial agonist at M1 receptors with a phosphoinositide hydrolysis response approximately three times larger than that of oxotremorine. ebi.ac.uk While this compound and others in the series were full agonists at M2 receptors, compound 6a displayed almost no subtype selectivity in binding studies, unlike other analogs that showed significant M2 selectivity. ebi.ac.uk

Another approach involved creating bitopic ligands by linking an orthosteric moiety derived from oxotremorine-M to an allosteric modulator. acs.org The length of the linker between these two components was found to be crucial for agonist activity, with an eight-methylene group linker yielding higher potency and efficacy than a six-methylene linker in one series. acs.org

Interestingly, modifications to the oxotremorine structure have also yielded compounds with antagonist properties. In a series of novel heterocyclic derivatives related to oxotremorine, one compound, a 5-phenyl analogue of a potent muscarinic agonist, behaved as a muscarinic antagonist with slight selectivity for the M1 subtype. researchgate.net This highlights the fine line between agonism and antagonism that can be crossed with subtle structural changes.

Further research has led to the development of potent and highly selective orthosteric antagonists for specific muscarinic receptor subtypes. For example, VU6019650 was identified as a novel M5 orthosteric antagonist with over 100-fold selectivity against human M1-4 receptors. acs.org While not directly derived from the oxotremorine scaffold in this instance, this work underscores the feasibility of developing highly selective antagonists for muscarinic receptors.

The concept of hybrid compounds, particularly bitopic or dualsteric ligands, represents a significant advancement in muscarinic receptor pharmacology. mdpi.com These molecules are designed to interact with both the orthosteric and an allosteric binding site on the receptor. mdpi.com This approach has been used to develop ligands with unique pharmacological profiles, including subtype selectivity and biased agonism. acs.orgfrontiersin.org

For example, hybrid compounds have been created by merging the pharmacophoric elements of the M1/M4-preferring agonist xanomeline (B1663083) with an M1-selective positive allosteric modulator. mdpi.com The resulting bitopic ligands exhibited varying degrees of selectivity for M1 and M4 receptors depending on the linker length and the nature of the amine. mdpi.com Another study described the development of bitopic ligands from oxotremorine-M, where increasing the linker length from six to eight methylene (B1212753) units enhanced agonist properties. acs.org

Development of Muscarinic Antagonists based on Oxotremorine Scaffold

Correlation between Chemical Structure and Functional Responses

The chemical structure of oxotremorine and its analogs directly dictates their functional responses at the cellular level. These responses are primarily mediated through the activation of intracellular signaling pathways following receptor binding.

Muscarinic receptors are G protein-coupled receptors (GPCRs), and their activation by agonists like oxotremorine initiates a cascade of intracellular events. researchgate.netresearchgate.net The five subtypes couple to different G proteins: M1, M3, and M5 receptors primarily couple to the Gq/11 family of G proteins, leading to the activation of phospholipase C and subsequent production of inositol (B14025) phosphates and diacylglycerol, which in turn mobilize intracellular calcium. nih.govmdpi.com M2 and M4 receptors preferentially couple to the Gi/o family of G proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. nih.govnih.gov

Oxotremorine-M has been shown to stimulate phosphoinositide hydrolysis, a hallmark of Gq/11 activation, with an EC50 of 0.22 μM. medchemexpress.com In SH-SY5Y cells, which endogenously express M3 receptors, oxotremorine-M stimulation leads to an elevation of intracellular free calcium. nih.gov Non-selective agonists like oxotremorine-M can activate multiple signaling pathways, including Gαq, Gαi1/2, IP3, and cAMP pathways. frontiersin.org

The development of biased agonists, which preferentially activate one signaling pathway over another at the same receptor, is an area of active research. frontiersin.org For example, certain M1-selective bitopic ligands were found to activate Gαq, IP3, and cAMP pathways but not Gαi1/2, suggesting a bias towards Gαs and Gαq-coupled pathways. frontiersin.org This ability to fine-tune intracellular signaling offers the potential for developing drugs with greater therapeutic efficacy and reduced side effects. frontiersin.orgnih.gov

Data Tables

Table 1: Binding Affinities (Ki) of Oxotremorine for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (µM)
M13.31 caymanchem.com
M29.33 caymanchem.com
M35.24 caymanchem.com
M47.08 caymanchem.com

Table 2: Functional Activity of Selected Oxotremorine Analogs

CompoundReceptor TargetActivityKey FindingReference
3-(2-oxo-1-pyrrolidinyl)-1-[2(R)-pyrrolidinyl]-1-propyne hydrogen oxalate (6a)M1, M2Partial Agonist (M1), Full Agonist (M2)~3-fold larger PI hydrolysis response at M1 receptors compared to oxotremorine. ebi.ac.uk ebi.ac.uk
Oxotremorine-M-derived bitopic ligand (4-C8)M1AgonistHigher potency and efficacy compared to the C6 linker analog. acs.org acs.org
5-phenyl analogue of a muscarinic agonistM1AntagonistSlight selectivity for the M1 subtype. researchgate.net researchgate.net
VU6019650M5Orthosteric Antagonist>100-fold selectivity against human M1-4 receptors. acs.org acs.org

Future Directions and Unanswered Questions in Oxotremorine Research

Elucidation of Complex Allosteric Modulatory Mechanisms

A primary frontier in oxotremorine (B1194727) research is the full characterization of its interplay with allosteric modulators at mAChRs. Allosteric modulators, which bind to a site topographically distinct from the orthosteric site where acetylcholine (B1216132) (ACh) and oxotremorine bind, offer a more nuanced way to control receptor activity. nih.govmdpi.comnih.gov Future research should focus on several key questions:

Probe Dependence: The effects of a positive allosteric modulator (PAM) can vary significantly depending on the orthosteric agonist it is paired with, a phenomenon known as "probe dependence." pnas.org For instance, the M4 PAM LY2033298 potentiates the effect of oxotremorine but has no effect on other agonists like pilocarpine. pnas.org Understanding the structural and conformational basis of why oxotremorine's binding is enhanced by specific PAMs while other agonists are unaffected is a critical unanswered question. This requires high-resolution structural studies of the receptor in complex with both oxotremorine and various PAMs.

Cryptic Pockets and Receptor Dynamics: Recent studies suggest that some PAMs achieve their receptor subtype selectivity by binding to transient or "cryptic" pockets that are not apparent in static crystal structures. monash.edu Molecular dynamics simulations have shown that these pockets may form more readily in certain mAChR subtypes (e.g., M1) than others. monash.edu A key future direction is to investigate how oxotremorine binding influences the formation and stability of these cryptic pockets, and conversely, how PAM binding to these sites alters the conformational landscape available to oxotremorine.

Dualsteric/Bitopic Ligands: Building on oxotremorine's structure, "dualsteric" or "bitopic" ligands have been designed that simultaneously engage both the orthosteric site and an allosteric site. researchgate.netmdpi.com These hybrid compounds can produce unique pharmacological profiles, such as a bell-shaped activation response curve, suggesting a complex interplay between the two binding events. mdpi.com Future work should explore a wider range of these hybrid molecules to dissect the structural requirements for achieving specific functional outcomes, such as biased agonism, where a ligand preferentially activates one signaling pathway over another.

Investigation of Novel Receptor Interactions Beyond Canonical Muscarinic Receptors

While oxotremorine is defined by its action at mAChRs, its potential interactions with other receptor systems remain an underexplored area. The concept of "off-target" effects is crucial for understanding a drug's full biological profile.

Nicotinic Acetylcholine Receptors (nAChRs): Some studies have shown that oxotremorine can substitute for nicotine (B1678760) in discriminative stimulus tests, and this effect can be blocked by the muscarinic antagonist atropine, implicating mAChR involvement. taylorandfrancis.com However, this overlap suggests a complex interplay between the muscarinic and nicotinic systems. taylorandfrancis.com Future research could investigate whether oxotremorine or its metabolites have any direct, albeit lower affinity, modulatory effects on nAChR subtypes, particularly since allosteric sites on nAChRs are well-documented targets for other molecules. mdpi.com

NMDA Receptors: One study found that oxotremorine's close analog, oxotremorine-M, can potentiate NMDA receptor currents through a mechanism independent of M1 receptor activation, suggesting a direct interaction. iaea.org This effect was not observed with oxotremorine itself, a difference attributed to the trimethylammonium group present in oxotremorine-M. iaea.org This raises the question of whether other structural analogs of oxotremorine might possess such "off-target" activity. Future studies should screen a library of oxotremorine-related compounds for direct effects on NMDA and other ligand-gated ion channels to identify new pharmacological tools.

Opioid and Dopamine (B1211576) System Interactions: The cholinergic system is known to heavily interact with other neurotransmitter systems, such as the opioid and dopamine systems. ane.pliiarjournals.org For example, muscarinic receptor activation can inhibit rebound firing activity in dopamine neurons of the substantia nigra pars compacta. nih.gov While many of these interactions are likely mediated through downstream neural circuits, the possibility of direct, low-affinity interactions between oxotremorine and other G protein-coupled receptors (GPCRs) cannot be entirely dismissed and warrants further investigation through comprehensive binding and functional screening assays.

Development of Advanced Preclinical Models for Cholinergic Dysfunction

The utility of oxotremorine as a research tool is intrinsically linked to the quality of the preclinical models in which it is studied. While traditional animal models have been invaluable, there is a pressing need for more sophisticated systems that better recapitulate human physiology and disease. acs.orgeuropa.eu

Human-Derived Cellular Models: A major leap forward involves the use of human induced pluripotent stem cells (hiPSCs) to generate specific neuronal subtypes, such as basal forebrain cholinergic neurons. frontiersin.org These "disease-in-a-dish" models allow for the study of cholinergic signaling in a human genetic context. dovepress.com Future research should employ these hiPSC-derived cholinergic neurons to study the effects of oxotremorine in models of Alzheimer's disease and other neurodegenerative disorders, examining endpoints like cell survival, neurite outgrowth, and mitochondrial function. mdpi.comnih.gov

Brain Organoids: Three-dimensional brain organoids offer a higher level of structural complexity than 2D cell cultures, modeling aspects of tissue architecture and cell-cell interactions. Developing organoid models that incorporate a functional cholinergic system would be a significant advancement. These models could be used to study how oxotremorine affects network-level activity and development in a human-derived system.

Tauopathy and Combination Therapy Models: In Alzheimer's disease models, tau protein aggregation is a key pathological feature linked to cholinergic dysfunction. mdpi.com Future preclinical studies should use models like the L1 tau transgenic mouse to investigate the interplay between cholinergic activation by oxotremorine and emerging anti-tau therapies. mdpi.com This is particularly important given clinical findings that acetylcholinesterase inhibitors can interfere with the efficacy of tau aggregation inhibitors. mdpi.com

Model TypeKey FeaturesFuture Research Applications with Oxotremorine
hiPSC-Derived Cholinergic NeuronsHuman genetics; specific neuronal subtype; high-throughput screening potential. frontiersin.orgdovepress.comInvestigate neuroprotective effects in AD models; screen for patient-specific drug responses. mdpi.comnih.gov
Brain Organoids3D structure; models cell-cell interactions and early development.Study effects on network formation and activity; model neurodevelopmental disorders with cholinergic deficits.
Advanced Transgenic Animal Models (e.g., Tauopathy)In vivo complexity; models specific pathological pathways like tau aggregation. mdpi.comEvaluate interactions with disease-modifying therapies; assess systems-level effects on cognition and behavior. mdpi.com

Systems-Level Understanding of Oxotremorine's Neurobiological Effects

Beyond the single-receptor or single-cell level, a significant gap exists in our understanding of how oxotremorine modulates large-scale neural circuits and brain states. Answering these questions requires integrating molecular pharmacology with systems neuroscience techniques.

Neural Circuit Dynamics: Oxotremorine has been shown to have opposing metabolic effects in different thalamic nuclei, increasing RNA content and chromatin activation in the ventrobasal complex while decreasing them in the nucleus reticularis. nih.gov This highlights its ability to differentially modulate interconnected brain regions. Future studies using techniques like in vivo electrophysiology and functional neuroimaging (e.g., fMRI) in animal models are needed to map the precise circuits affected by oxotremorine and understand how these changes relate to its behavioral effects, such as the induction of tremors or its impact on memory. wikipedia.orgutdallas.edu

Brain State and Oscillations: Cholinergic tone is a powerful regulator of brain state, influencing transitions between sleep and wakefulness and modulating neural oscillations (e.g., gamma and beta rhythms) that are critical for cognitive functions. researchgate.net How a potent agonist like oxotremorine impacts these network-level oscillations is not fully understood. Future research should use techniques like electroencephalography (EEG) to investigate how oxotremorine alters spectral power and connectivity between brain regions, providing a link between receptor activation and global brain dynamics.

Neurotransmitter System Crosstalk: Chronic stress can alter the brain's response to oxotremorine, and oxotremorine treatment can, in turn, restore levels of other neurotransmitters like norepinephrine (B1679862) in stressed animals. nih.gov This indicates a complex, systems-level interplay between the cholinergic, noradrenergic, and stress-response systems. umich.edu A key future direction is to use multi-modal approaches, such as combining pharmacology with in vivo microdialysis and behavioral testing, to unravel how oxotremorine's effects are shaped by, and in turn shape, the activity of other major neurotransmitter systems. nih.govmdpi.com

Opportunities for Drug Discovery Tool Development Based on Oxotremorine's Scaffold

The chemical structure of oxotremorine itself remains a valuable starting point for the development of novel chemical probes and potential therapeutics. researchgate.net Its simple yet potent scaffold provides a foundation for medicinal chemistry efforts aimed at achieving greater receptor subtype selectivity and novel functionalities.

Q & A

Q. How should oxotremorine sesquifumarate working solutions be prepared for in vitro studies?

  • Methodological Answer : For in vitro applications, dissolve oxotremorine sesquifumarate in DMSO at 125 mg/mL or in water at 100 mg/mL, as these concentrations ensure solubility while maintaining stability . Sequential solvent addition (e.g., DMSO followed by PEG300, Tween 80, and saline) is critical to avoid precipitation. Use molarity calculators to adjust concentrations for specific assays, and confirm solution clarity before proceeding to experimental use .

Q. What are the optimal storage conditions for oxotremorine sesquifumarate?

  • Methodological Answer : Store lyophilized powder at -20°C for up to 3 years or at 4°C for 2 years. Dissolved solutions in DMSO or aqueous buffers should be aliquoted and stored at -80°C (6 months) or -20°C (1 month) to prevent degradation. Avoid freeze-thaw cycles by preparing single-use aliquots .

Q. How is the appropriate dosage determined for rodent models in neuropharmacological studies?

  • Methodological Answer : Use body surface area (BSA)-based dose conversion. For example, a mouse dose of 20 mg/kg translates to 10 mg/kg in rats using species-specific Km factors (mouse Km = 3, rat Km = 6). Validate efficacy via behavioral assays (e.g., von Frey filaments for tactile hypersensitivity) and adjust based on receptor occupancy studies .

Advanced Research Questions

Q. What factors explain contradictory findings on oxotremorine’s receptor specificity (M2 vs. M4)?

  • Methodological Answer : Discrepancies arise from concentration-dependent effects and assay conditions. At lower concentrations (e.g., 10 μM), oxotremorine preferentially activates M2 receptors, but higher doses may engage M4 due to overlapping binding affinities . Use subtype-selective antagonists (e.g., AF-DX 116 for M2, PD 102807 for M4) to isolate contributions . Additionally, employ siRNA knockdown or transgenic models to confirm receptor-specific effects .

Q. How can researchers resolve inconsistencies in oxotremorine’s modulation of acetylcholine (ACh) release across models?

  • Methodological Answer : Variations in ACh release (e.g., inhibition in striatum vs. enhancement in diaphragm) may reflect tissue-specific receptor populations or experimental parameters. For example, in rat diaphragm preparations, oxotremorine suppresses ACh release via presynaptic M2 autoreceptors, whereas in striatal slices, M4 activation may dominate . Standardize stimulation protocols (e.g., electrical frequency, buffer composition) and validate with microdialysis in vivo .

Q. What strategies mitigate off-target effects in studies using oxotremorine sesquifumarate?

  • Methodological Answer : Combine pharmacological and genetic approaches:
  • Use low doses (≤10 μM) to minimize cross-reactivity with non-M2/M4 receptors .
  • Co-apply selective antagonists (e.g., pirenzepine for M1, tropicamide for M4) to block unintended receptor activation .
  • Validate findings in M2/M4 knockout models or with optogenetic tools to isolate pathway-specific effects .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Differences often stem from bioavailability and metabolism. For in vivo studies, administer oxotremorine intrathecally or via osmotic pumps to bypass hepatic metabolism and ensure CNS penetration . Correlate plasma and tissue concentrations with receptor occupancy using radiolabeled analogs (e.g., [³H]-N-methylscopolamine binding assays) .

Safety and Compliance

Q. What safety protocols are essential when handling oxotremorine sesquifumarate?

  • Methodological Answer : Use PPE (gloves, lab coat, respirator) due to acute toxicity (H300/H310/H330). In case of exposure, rinse skin/eyes immediately and seek medical attention. Store separately from consumables, and dispose of waste via certified hazardous material channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.